Sodium n-hexadecyl-d33 sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₆D₃₃NaO₄S |
|---|---|
Molecular Weight |
377.69 |
Synonyms |
1-Hexadecanol-d33 hydrogen sulfate sodium salt; Hexadecyl-d33 sodium sulfate; Avitex C-d33; Avitex SF-d33; Cetyl sodium sulfate-d33; Cetyl-d33 sulfate sodium salt; Conco Sulfate C-d33; Hexadecyl-d33 sulfate sodium salt; Lanette E-d33; Nikkol SCS-d33; |
Origin of Product |
United States |
The Significance of Isotopic Labeling in Contemporary Surfactant Science
Isotopic labeling with deuterium (B1214612) is a important technique in the study of surfactants. cymitquimica.com By replacing hydrogen with deuterium, researchers can subtly alter the physical properties of a surfactant molecule without significantly changing its chemical nature. plos.org This substitution is particularly valuable in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.comtandfonline.com In neutron scattering, the difference in the scattering cross-sections of hydrogen and deuterium allows for "contrast variation," a method that makes specific parts of a molecular assembly "visible" or "invisible" to the neutrons. This enables detailed structural analysis of micelles, bilayers, and other surfactant aggregates. tandfonline.com Similarly, in NMR, deuterium labeling can simplify complex spectra and provide information on molecular dynamics and orientation. cymitquimica.com
The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, is another crucial aspect. This effect can slow down reaction rates, offering a way to study reaction mechanisms and the metabolic pathways of surfactants and drugs. nih.govnih.gov
An Overview of Sodium N Hexadecyl D33 Sulfate in Specialized Academic Research
Sodium n-hexadecyl-d33 sulfate (B86663) is a deuterated anionic surfactant, a labeled version of Sodium n-hexadecyl sulfate. cymitquimica.comcymitquimica.com Its defining feature is the replacement of all 33 hydrogen atoms on its hexadecyl tail with deuterium (B1214612) atoms. scbt.com This extensive deuteration makes it an invaluable tool for researchers.
The synthesis of Sodium n-hexadecyl-d33 sulfate typically involves the sulfonation of d33-n-hexadecanol, which itself can be produced through the reduction of a deuterated fatty acid. tandfonline.com The use of deuterated reagents and controlled conditions is crucial to achieve a high degree of isotopic purity. smolecule.com
The primary application of this compound lies in its use with analytical techniques that are sensitive to isotopic substitution. In small-angle neutron scattering (SANS) studies, the deuterated alkyl chain provides strong contrast against a non-deuterated solvent (like water), allowing for precise determination of micellar shape, size, aggregation number, and internal structure. rsc.orgrsc.org It also facilitates the study of interactions between surfactants and other molecules like polymers, proteins, and in lipid bilayers. smolecule.com
In the field of materials science, deuterated surfactants are used in the development of new formulations. smolecule.com Furthermore, in biological and pharmaceutical research, they aid in tracing metabolic pathways and understanding drug-membrane interactions. smolecule.comresearchgate.net
Fundamental Research Questions Addressed by Deuterated Alkyl Sulfates
Strategies for Complete Deuteration of Long-Chain Alkanes
The foundational step in synthesizing this compound is the complete deuteration of the C16 alkyl chain. This is a challenging process due to the chemical inertness of the C-H bonds in long-chain alkanes. rsc.org
Deuterium (B1214612) Exchange Reactions for Aliphatic Hydrocarbon Chains
Deuterium exchange reactions are a primary method for substituting hydrogen with deuterium on a hydrocarbon backbone. resolvemass.ca This typically involves heterogeneous catalysis, where the alkane and a deuterium source (such as D₂ gas or D₂O) are exposed to a metal catalyst at elevated temperatures. jst.go.jp Commonly used catalysts include platinum group metals like palladium (Pd) or platinum (Pt) on a carbon support (Pd/C or Pt/C). jst.go.jpsmolecule.com The reaction proceeds through the adsorption of the alkane onto the catalyst surface, facilitating the breaking of C-H bonds and the formation of C-D bonds. To achieve a high degree of deuteration, this process often requires multiple cycles.
Reduction of Deuterated Fatty Acids via Lithium Aluminum Deuteride (B1239839)
An alternative route to a fully deuterated alcohol involves the reduction of a perdeuterated fatty acid precursor. For instance, hexadecanoic-d31 acid can be reduced to the corresponding alcohol using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). sine2020.eu This method ensures that the resulting alcohol is fully deuterated. The use of LiAlD₄ is critical as it introduces deuterium atoms at the carbon that was formerly part of the carboxylic acid group, yielding a perdeuterated alcohol (n-hexadecanol-d33).
Catalytic Deuteration Approaches for Alkyl Chains
Catalytic deuteration encompasses various techniques to achieve high levels of isotopic substitution. One approach is the direct, high-pressure deuteration of unsaturated fatty acids using deuterium gas in the presence of a catalyst. nih.govacs.org This can simultaneously reduce the double bonds and exchange protons for deuterons. Ruthenium-based catalysts have been shown to be effective for the deuteration of unsaturated fatty acids. acs.org Another powerful method is H-D exchange catalysis, which can achieve near-complete deuteration of saturated fatty acids. jst.go.jp This process often utilizes platinum group metal catalysts in the presence of a deuterium source like D₂O at high temperatures. jst.go.jp
Functionalization and Sulfation of Deuterated Hexadecanols
Once perdeuterated hexadecanol (B772) (n-hexadecanol-d33) is synthesized, it must be functionalized to introduce the sulfate headgroup, converting the alcohol into an anionic surfactant. sine2020.eu This is typically achieved by reacting the deuterated alcohol with a sulfating agent. hyphadiscovery.comresearchgate.net
Common sulfating agents include sulfur trioxide complexes, such as the sulfur trioxide-pyridine or sulfur trioxide-trimethylamine complex. nih.gov Chlorosulfonic acid can also be employed. researchgate.net The reaction is usually conducted in an anhydrous solvent to prevent unwanted side reactions. The resulting alkyl sulfuric acid is then neutralized with a sodium base, like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate, to produce the final product, this compound. researchgate.net
| Sulfating Agent | Typical Solvent | Neutralizing Base |
| Sulfur trioxide-pyridine complex | Pyridine, Dichloromethane | Sodium Hydroxide |
| Sulfur trioxide-trimethylamine complex | Dichloromethane | Sodium Bicarbonate |
| Chlorosulfonic acid | Pyridine | Sodium Hydroxide |
This table presents common reagents used in the sulfation of long-chain alcohols.
Advanced Purification Techniques for Isotope-Labeled Surfactants
The purification of the synthesized this compound is critical to remove any unreacted starting materials, byproducts, and residual protio-species. A common and effective method for purifying ionic surfactants is recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture. researchgate.netnih.govacs.org The principle of this technique relies on the differential solubility of the desired product and impurities at different temperatures. Multiple recrystallization steps are often necessary to achieve the high purity required for specialized applications. Other purification techniques may include column chromatography or preparative high-performance liquid chromatography (HPLC). researchgate.netnih.govacs.org
Isotopic Purity Assessment and Characterization of Deuterated Products
The final step in the synthesis is to verify the chemical identity and, most importantly, the isotopic purity of the this compound. A combination of analytical techniques is employed for this purpose. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for determining the degree of deuteration by quantifying the absence of proton signals in the alkyl chain. rsc.orgnih.govnih.gov ²H NMR can be used to confirm the presence and locations of the deuterium atoms.
Mass Spectrometry (MS): Mass spectrometry directly measures the molecular weight of the compound, allowing for confirmation of deuterium incorporation. rsc.orgresearchgate.netnih.gov High-resolution mass spectrometry can provide a precise mass, which helps in determining the exact number of deuterium atoms in the molecule. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic C-D stretching vibrations, which appear at lower frequencies (around 2100–2200 cm⁻¹) compared to C-H stretches (around 2850–2960 cm⁻¹). The presence of these C-D absorption bands provides qualitative evidence of successful deuteration.
| Analytical Technique | Information Obtained |
| ¹H NMR Spectroscopy | Quantifies residual protons, determines isotopic purity. rsc.orgnih.gov |
| ²H NMR Spectroscopy | Confirms the presence and location of deuterium. |
| Mass Spectrometry | Confirms molecular weight and number of deuterium atoms. researchgate.netnih.gov |
| Infrared Spectroscopy | Qualitatively identifies C-D bonds. |
This table summarizes the key analytical methods for characterizing deuterated surfactants.
Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy is a highly sensitive probe of molecular-level order and dynamics. By selectively placing a deuteron (B1233211), a spin-1 nucleus, on the surfactant's alkyl chain, researchers can gain detailed insights into the behavior of the molecule in various environments. The interaction of the nuclear electric quadrupole moment of the deuteron with the local electric field gradient provides information on the orientation and motional freedom of each C-²H bond. nih.gov
Elucidation of Molecular Dynamics and Chain Conformations in Solution
In solution, the dynamics of the surfactant chain are complex, involving rapid local motions and slower, large-scale movements. ²H NMR relaxation studies are instrumental in disentangling these motions. rsc.org The analysis of relaxation data, often using a "two-step" model, allows for the determination of two key parameters: a fast correlation time (τf) and an order parameter (SCD). rsc.org
Fast Correlation Time (τf): This parameter describes rapid local motions, such as the trans-gauche isomerizations of the C-C bonds within the hexadecyl chain. These motions occur on a picosecond to nanosecond timescale.
Order Parameter (SCD): This parameter quantifies the degree of motional restriction and the average orientation of a specific C-²H bond vector relative to a local director of order. iphy.ac.cn A value of SCD = 1 would indicate a perfectly ordered, rigid chain, while SCD = 0 signifies completely isotropic motion. In reality, a flexibility gradient is observed along the chain; the segments near the sulfate headgroup are more ordered, while the terminal methyl group at the end of the tail experiences significantly more freedom. rsc.org This is reflected in a characteristic "order parameter profile" where SCD decreases with increasing distance from the headgroup. uni-muenster.deacs.org
These relaxation studies, performed at multiple magnetic field strengths, provide a comprehensive picture of the chain's conformational freedom and the timescales of its various movements in solution. rsc.org
Structural Analysis of Self-Assembled Systems (e.g., Micelles, Liquid Crystalline Phases) via 2H NMR
When the concentration of this compound exceeds its critical micelle concentration (CMC), the molecules spontaneously self-assemble into aggregates like micelles or, at higher concentrations, into lyotropic liquid crystalline phases (e.g., hexagonal, lamellar). nih.gov ²H NMR is exceptionally well-suited to study these transitions and the structure of the resulting aggregates. iaea.orgacs.org
In anisotropic liquid crystalline phases, such as the hexagonal or lamellar phase, molecular tumbling is restricted. uni-muenster.deacs.org This results in a characteristic "Pake pattern" spectrum, which consists of two peaks whose separation, known as the quadrupolar splitting (ΔνQ), is directly proportional to the order parameter (SCD). uni-muenster.de By analyzing these splittings for deuterons at different positions along the hexadecyl chain, a detailed profile of the chain's packing and ordering within the specific liquid crystalline structure can be constructed. uni-muenster.deacs.org Studies have shown that the order parameters within micelles are often very similar in magnitude to those found in the hexagonal liquid crystalline phase, indicating comparable local packing constraints. rsc.org
Application of Solid-State 2H NMR for Supramolecular Organization
Solid-state ²H NMR is a powerful technique for determining the structure of highly ordered, intact supramolecular assemblies under nearly physiological conditions. nih.gov In the solid state, the molecular motions of the this compound molecules are significantly more restricted than in liquid or liquid crystalline phases. This high degree of order leads to broad, well-defined ²H NMR spectra. nih.gov
The analysis of these static powder patterns provides direct insight into the supramolecular organization. daneshyari.com The specific shape of the spectrum is dictated by the orientation of the C-²H bonds relative to the principal axes of the electric field gradient tensor. aps.org By modeling these lineshapes, researchers can determine the precise conformational state (e.g., all-trans) and the packing arrangement of the surfactant molecules within the crystal lattice. nih.gov This allows for the characterization of intermolecular interactions that define the stable, solid-state assembly. nih.gov
Small-Angle Neutron Scattering (SANS) and Deuterium Contrast Variation
Small-Angle Neutron Scattering (SANS) is a premier technique for characterizing the size, shape, and internal structure of objects on the nanometer scale, such as surfactant micelles. researchgate.netresearchgate.net The method relies on the scattering of a neutron beam by the sample. The key advantage of neutrons is that their scattering properties differ significantly for hydrogen (¹H) and its isotope deuterium (²H). epj-conferences.org This difference is the basis of the powerful contrast variation method. smallangles.net
By using a deuterated surfactant like this compound and dissolving it in mixtures of normal water (H₂O) and heavy water (D₂O), the scattering length density (SLD) of the solvent can be precisely tuned. acs.org This allows different parts of the micelle to be made "visible" or "invisible" to the neutron beam, providing an unambiguous look inside the aggregate structure. nih.govstfc.ac.uk
Determination of Micelle Dimensions, Shapes, and Aggregation Numbers
Using SANS with contrast variation, detailed morphological information about the micelles formed by this compound can be obtained. nih.gov The analysis hinges on matching the SLD of the H₂O/D₂O solvent to the SLD of a specific component of the micelle. smallangles.net
Core-Shell Structure: A micelle can be modeled as a core-shell particle, where the hydrophobic, deuterated n-hexadecyl-d33 chains form the core and the hydrophilic sulfate headgroups form the shell.
Contrast Matching the Core: By adjusting the H₂O/D₂O ratio to match the SLD of the deuterated hydrocarbon core, the core becomes "invisible" to the neutrons. The resulting scattering signal comes predominantly from the shell of sulfate headgroups, allowing for a precise determination of the shell's thickness and the radius of the core.
Contrast Matching the Headgroups: Conversely, by tuning the solvent to match the SLD of the headgroups, their scattering contribution is nullified. This isolates the scattering from the deuterated core, providing its radius and information on its shape.
Table 1: Neutron Scattering Length Densities (SLD) for Contrast Variation This table illustrates the principle of contrast variation. By mixing H₂O and D₂O, the solvent SLD can be adjusted to match either the deuterated core or the protonated headgroup, making that component effectively invisible to neutrons.
| Component | Typical SLD (10⁻⁶ Å⁻²) | Solvent Match Point (% D₂O) |
| H₂O | -0.56 | N/A |
| D₂O | 6.40 | N/A |
| Hydrocarbon Chain (¹H) | ~ -0.35 | ~7% |
| n-Hexadecyl-d33 Chain (²H) | ~ 7.4 | >100% (unmatchable) |
| Sulfate Headgroup | ~ 3.7 | ~58% |
| Note: SLD values are approximate and can vary slightly. The deuterated chain has such a high SLD that it cannot be matched by a pure H₂O/D₂O mixture, ensuring it always provides strong scattering contrast against H₂O-rich solvents. |
Table 2: Hypothetical SANS Data Analysis for Micelle Characterization This table shows representative data that could be obtained from a SANS contrast variation experiment to determine micelle structure.
| Solvent (% D₂O) | Contrast Condition | Measured Radius of Gyration (Rg) [Å] | Derived Parameter | Value |
| 7% | Core Matched | 22.5 | Shell Thickness | 4.5 Å |
| 58% | Headgroup Matched | 17.5 | Core Radius | 18.0 Å |
| 100% | Max Contrast | 21.5 | Overall Radius | 22.5 Å |
| All Contrasts | Global Fit | N/A | Aggregation Number | 75 |
| All Contrasts | Global Fit | N/A | Micelle Shape | Prolate Ellipsoid |
Investigation of Surfactant Adsorption Layers and Interfacial Structures
The principles of SANS and deuterium contrast variation are also highly effective for studying the structure of this compound when it adsorbs onto surfaces or forms a layer at an interface (e.g., air-water or oil-water). researchgate.net The large difference in SLD between the deuterated alkyl chain and most substrates or solvents provides excellent sensitivity to the adsorbed layer.
By measuring the neutron reflectivity or scattering from an interface at various solvent contrasts, a detailed profile of the adsorbed layer's structure can be constructed. This includes:
Layer Thickness: The total thickness of the adsorbed surfactant film.
Surface Coverage: The amount of surfactant adsorbed per unit area.
Molecular Orientation: The average tilt or orientation of the surfactant molecules with respect to the surface.
Solvent Penetration: The extent to which water molecules penetrate the headgroup region and even the hydrocarbon tail region of the adsorbed layer. rsc.org
The use of the deuterated chain is critical, as it provides the strong contrast needed to distinguish the thin adsorbed layer from the bulk phases on either side of the interface. This allows for an unparalleled view of how surfactants organize at surfaces, which is crucial for applications ranging from detergency to lubrication and material science. nih.gov
Time-Resolved SANS for Probing Micellar Exchange Mechanisms
Time-resolved Small-Angle Neutron Scattering (TR-SANS) is a powerful technique for investigating the dynamics of micellar systems, including the exchange of surfactant molecules between micelles. rsc.orgrsc.org By employing a mixture of hydrogenated and deuterated surfactants, such as sodium n-hexadecyl sulfate and its deuterated counterpart, this compound, TR-SANS can monitor the randomization process of these molecules within the micellar population over time. rsc.org This randomization is a direct measure of the molecular exchange kinetics. rsc.org
Studies on similar systems, like sodium dodecyl sulfate (SDS), have revealed that the exchange process can be complex, sometimes occurring in multiple steps. rsc.org For instance, an initial rapid randomization of a significant fraction of micelles can be followed by a much slower exchange process that can span hours. rsc.org This slow exchange has been modeled using phenomenological approaches that draw analogies to adsorption theories. rsc.org The kinetics of this exchange are influenced by factors such as surfactant concentration and the presence of salts. rsc.org
The underlying principle of TR-SANS in these experiments is the change in scattering intensity as the initially distinct populations of hydrogenated and deuterated micelles mix to form micelles with a random distribution of both types of surfactant molecules. rsc.org By employing contrast matching techniques, where the scattering length density of the solvent is adjusted to match that of one of the surfactant species, the exchange process can be followed with high sensitivity. rsc.org The data from TR-SANS experiments can provide critical insights into the mechanisms governing micellar stability and dynamics, which are fundamental to their application in various fields. rsc.org
Interactive Table: Hypothetical TR-SANS Micellar Exchange Data
Below is a hypothetical data table illustrating the type of information that could be obtained from a TR-SANS experiment monitoring the exchange between hydrogenated and deuterated sodium n-hexadecyl sulfate micelles.
Application of Contrast Matching Techniques in Complex Colloidal Systems
Contrast matching in Small-Angle Neutron Scattering (SANS) is an invaluable technique for studying the structure of complex colloidal systems. nih.govnih.gov This method relies on the ability to manipulate the scattering length density (SLD) of different components in a system by isotopic substitution, most commonly by replacing hydrogen with deuterium. nih.govnih.gov By adjusting the H2O/D2O ratio of the solvent, the SLD of the solvent can be made to match the SLD of a particular component, effectively making that component "invisible" to neutrons. nih.govepj-conferences.org This allows for the selective highlighting of other components within the complex. epj-conferences.org
The application of contrast matching extends to multicomponent micelles and other complex assemblies. nih.gov For instance, it has been used to unambiguously determine the location of dye molecules within surfactant micelles. nih.gov The precision of this technique is dependent on accurate knowledge of the SLDs of all components, which can be calculated from their chemical composition and molecular volumes. nih.gov The availability of deuterated surfactants like this compound is crucial for the successful application of contrast matching in a wide range of soft matter and biological systems. tandfonline.comsine2020.eu
Vibrational Spectroscopy (FTIR, Raman, CARS) for Deuterated Chain Analysis
Conformational Studies of Deuterated Alkyl Chains in Various States
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to the conformational order of alkyl chains in surfactant molecules. acs.orgnih.gov The substitution of hydrogen with deuterium in this compound introduces significant shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the hydrogenated counterpart. nih.gov These isotope-induced shifts allow for the detailed study of the conformational state of the deuterated alkyl chain without interference from the signals of other hydrogen-containing components in the system. nih.gov
The C-D stretching vibrations, which appear in a distinct region of the infrared and Raman spectra (typically around 2100-2200 cm⁻¹), are particularly useful probes of chain conformation. The frequencies and bandwidths of these modes are sensitive to the local environment and the degree of trans-gauche isomerization along the alkyl chain. nih.gov For instance, a higher degree of all-trans conformation, indicative of a more ordered or crystalline state, will result in sharper and more defined C-D stretching bands compared to a more disordered, liquid-like state with a higher population of gauche conformers. nih.gov This allows for the characterization of conformational changes in the deuterated surfactant upon micellization, interaction with proteins or polymers, or changes in temperature and pressure. acs.org
Isotope-Specific Band Analysis for Mechanistic Probing
The presence of specific isotopes, such as deuterium in this compound, allows for isotope-specific band analysis in vibrational spectroscopy, providing a powerful tool for mechanistic probing of molecular interactions. acs.orgnih.gov By selectively labeling a particular component in a complex system, its specific molecular changes during a process can be monitored. acs.org
For example, in a mixture of hydrogenated and deuterated surfactants, the C-D and C-H stretching bands can be independently analyzed to understand the behavior of each component. This approach can reveal details about the mixing of surfactants within a micelle, the preferential interaction of one type of surfactant with a substrate, or the dynamics of surfactant exchange at an interface. acs.org The distinct frequency shifts upon isotopic labeling effectively create a "vibrational fingerprint" for the labeled molecule. acs.orgnih.gov This has been successfully applied in studies of biological systems, for instance, to track the metabolism of isotopically labeled substrates by microorganisms. acs.orgnih.gov In the context of this compound, this technique could be used to elucidate the mechanisms of surfactant adsorption onto surfaces or the penetration of the surfactant into lipid bilayers, by monitoring the conformational state of the deuterated chain specifically.
High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the characterization of isotopically labeled compounds like this compound. nih.govnih.gov It allows for the precise determination of the isotopic purity of the deuterated compound, which is critical for the quantitative interpretation of data from techniques like SANS. nih.govrsc.org HRMS can distinguish between molecules with very small mass differences, enabling the identification and quantification of isotopologues (molecules that differ only in their isotopic composition). nih.gov This allows for the calculation of the percentage of deuterium incorporation in the synthesized this compound. nih.govrsc.org
Beyond isotopic purity, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), provides detailed information about the fragmentation pattern of the molecule. nih.govnih.govtutorchase.com The fragmentation of the molecular ion provides insights into the structure of the compound and the location of the deuterium labels. tutorchase.comresearchgate.netlibretexts.org In the case of this compound, the fragmentation pattern would be expected to show characteristic losses of deuterated alkyl fragments. youtube.com Analysis of these fragments can confirm that the deuterium atoms are located on the hexadecyl chain as intended. researchgate.net The comparison of the fragmentation pattern of the deuterated compound with its hydrogenated analogue can reveal shifts in the m/z values of the fragments, further confirming the positions of the deuterium labels. researchgate.net
Interactive Table: Hypothetical Isotopic Purity Data for this compound from HRMS
The following table represents hypothetical data that could be obtained from an HRMS analysis to determine the isotopic purity of a batch of this compound.
Quantitative Analytical Applications of Sodium N Hexadecyl D33 Sulfate
Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methods
Isotope dilution mass spectrometry is a powerful technique used for the precise quantification of analytes in complex samples. The methodology involves adding a known amount of an isotopically labeled version of the analyte (the internal standard), such as Sodium n-hexadecyl-d33 sulfate (B86663), to the sample before any processing or analysis begins nih.gov. Because the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout the entire analytical procedure, including extraction, cleanup, derivatization, and ionization. Any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the native analyte to the labeled standard remains constant. By measuring this ratio with a mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy, effectively correcting for matrix effects and recovery losses usgs.gov.
In environmental science, analysts frequently encounter low concentrations of pollutants in highly complex matrices like wastewater, industrial effluent, and soil. The quantification of anionic surfactants such as sodium n-hexadecyl sulfate in these samples is challenging due to the presence of interfering substances. Sodium n-hexadecyl-d33 sulfate serves as an ideal internal standard for these analyses usgs.gov. When added to an environmental sample, it co-extracts with the native sodium n-hexadecyl sulfate. The use of this deuterated standard has been shown to yield excellent method recovery, often averaging 100%, because it provides a sample-specific correction for variations in the analytical process usgs.gov. This approach ensures that the reported concentrations are accurate and reliable, which is critical for environmental monitoring and regulatory compliance.
The utility of this compound extends to the broader class of linear alkyl sulfates in various environmental and biological samples. Its structural similarity allows it to be used as a surrogate standard for quantifying other C12-C18 alkyl sulfates. The method has been successfully validated for diverse matrices, from wastewater-affected surface water to biological tissues usgs.gov. The accuracy afforded by the IDMS approach is essential for understanding the environmental fate, transport, and toxicology of these widely used surfactants.
Below is an interactive table demonstrating representative data for the quantification of sodium n-hexadecyl sulfate in wastewater effluent samples using this compound as the internal standard. The concentration is calculated based on the consistent ratio between the analyte and the known amount of the added standard.
| Sample ID | Analyte MS Signal | Internal Standard MS Signal | Analyte/IS Ratio | Calculated Concentration (µg/L) |
| WW-Effluent-1 | 45,678 | 90,123 | 0.507 | 50.7 |
| WW-Effluent-2 | 62,134 | 89,987 | 0.691 | 69.1 |
| WW-Effluent-3 | 23,456 | 90,555 | 0.259 | 25.9 |
| Spiked Sample | 95,321 | 90,210 | 1.057 | 105.7 |
| Method Blank | 512 | 91,000 | 0.006 | < LOQ |
| LOQ: Limit of Quantification |
Chromatographic Separation Techniques Coupled with Mass Spectrometry for Deuterated Analogs
To perform isotope dilution mass spectrometry, the analyte and its deuterated internal standard must be introduced into the mass spectrometer. This is typically achieved using a chromatographic separation technique, most commonly high-performance liquid chromatography (HPLC) or gas chromatography (GC) nih.govmdpi.com. For anionic surfactants like alkyl sulfates, reversed-phase HPLC using a C18 column is a standard method mdpi.comresearchgate.net.
While deuterated and non-deuterated analogs have nearly identical chemical properties, a slight difference in their chromatographic retention times can sometimes be observed, known as the chromatographic isotope effect nih.gov. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts nih.govchromforum.org. Chromatographic conditions, including mobile phase composition (e.g., water/methanol or water/acetonitrile gradients), flow rate, and column temperature, are optimized to achieve sharp peaks and ensure that this small difference does not interfere with accurate measurement by the mass spectrometer mdpi.com. The primary function of the chromatography is to separate the target analytes from other matrix components to reduce ionization suppression or enhancement in the mass spectrometer's ion source.
Methodological Advancements in Analytical Chemistry Utilizing Deuterated Surfactants
The availability of high-purity deuterated surfactants like this compound has been a catalyst for significant methodological advancements in analytical chemistry. Their use as internal standards has enabled the development of reference methods and certified reference materials, which are the cornerstones of metrology in chemistry, ensuring that analytical results are comparable across different laboratories and over time nih.gov.
Furthermore, coupling isotope dilution techniques with tandem mass spectrometry (MS/MS) has led to methods with exceptional sensitivity and selectivity usgs.gov. In MS/MS, specific precursor-to-product ion transitions are monitored for both the native analyte and the deuterated standard. This technique, known as selected reaction monitoring (SRM), drastically reduces background noise and chemical interference, allowing for the reliable quantification of surfactants at trace levels (ng/L) usgs.gov. Beyond quantification, deuterated surfactants are also employed as tracers in environmental fate studies to investigate biodegradation pathways and sorption behavior in soil and sediment, as they can be distinguished from the background presence of their non-deuterated counterparts medchemexpress.com.
Mechanistic Investigations Involving Sodium N Hexadecyl D33 Sulfate in Model Systems
Studies on Surfactant Self-Assembly Kinetics and Thermodynamics
The self-assembly of surfactants into micelles is a cornerstone of colloid science. Deuterium (B1214612) labeling in Sodium n-hexadecyl-d33 sulfate (B86663) provides a non-perturbative method to investigate the kinetics and thermodynamics governing these processes with high precision.
The critical micelle concentration (CMC) is a fundamental parameter indicating the concentration at which surfactant monomers begin to form thermodynamically stable aggregates or micelles. wikipedia.org The Gibbs free energy of micellization is a key factor in determining the CMC. wikipedia.org The use of Sodium n-hexadecyl-d33 sulfate allows for precise determination of the CMC in multicomponent systems. Techniques like small-angle neutron scattering (SANS) can leverage the contrast between the deuterated alkyl chains and a non-deuterated solvent to pinpoint the onset of micellization. This approach is particularly valuable for studying how factors like temperature, pressure, and the presence of additives influence the CMC and the thermodynamics of micelle formation. researchgate.netdntb.gov.ua
The standard Gibbs free energy of micellization () can be calculated from the CMC, providing insight into the spontaneity of the process. This thermodynamic parameter is influenced by several factors, as detailed in the table below.
| Parameter | Influence on Micellization | Thermodynamic Implication |
|---|---|---|
| Alkyl Chain Length | Increasing length decreases CMC | More favorable (more negative $\Delta G^\circ_m$) due to increased hydrophobic effect |
| Head Group Repulsion | Stronger repulsion increases CMC | Less favorable (less negative $\Delta G^\circ_m$) |
| Counterion Concentration | Increasing salt concentration decreases CMC for ionic surfactants | Shields head group repulsion, making micellization more favorable |
| Temperature | Complex effect, often a U-shaped CMC vs. T curve | Affects both enthalpy ($\Delta H^\circ_m$) and entropy ($\Delta S^\circ_m$) of micellization |
Micelles are dynamic structures, constantly exchanging surfactant monomers with the surrounding solution and other micelles. The kinetics of these exchange processes can occur through different mechanisms, such as monomer exit/entry and micelle fission/fusion. nih.gov For sodium dodecyl sulfate (SDS), a shorter-chain analogue, studies have shown that at low salt concentrations, exchange primarily happens via a micelle fission mechanism. nih.gov As salt concentration increases, a bimolecular fusion process becomes dominant. nih.gov
The use of this compound in techniques like Neutron Spin Echo (NSE) or time-resolved fluorescence quenching can elucidate these dynamics. By selectively labeling the surfactant, researchers can directly track the movement of individual molecules between aggregates, providing data on residence times and exchange rates.
Furthermore, the process of solubilizing hydrophobic molecules within the micellar core is critical for many applications. Deuterium labeling of the surfactant helps in distinguishing the surfactant shell from the solubilized guest molecule, allowing for a detailed structural characterization of the loaded micelle. Studies on the solubilization of probes like Nile Red in SDS micelles show that this process is time-dependent and involves the molecular dissolution of the probe followed by aggregation. mdpi.com
Interaction Mechanisms with Macromolecules and Model Membranes
The interaction of surfactants with proteins, polymers, and lipid membranes is crucial in fields ranging from pharmacology to materials science. This compound serves as an ideal probe to unravel the molecular details of these interactions.
Surfactants interact with proteins and polymers primarily through electrostatic and hydrophobic forces. researchgate.netnih.gov The nature of these interactions depends on the properties of both the surfactant and the macromolecule, such as their charge, hydrophobicity, and concentration. nih.govinkworldmagazine.com Anionic surfactants like alkyl sulfates are known to bind to proteins, which can lead to conformational changes and protein unfolding, a principle utilized in SDS-PAGE protein separation. aps.org
The interaction with polymers can result in the formation of polymer-surfactant complexes, altering the solution's rheological properties. nih.gov The binding is often cooperative, beginning at a critical aggregation concentration (CAC), which is typically lower than the CMC. tsijournals.com
By using this compound in conjunction with SANS or NMR, the spatial arrangement of the surfactant molecules along a protein or polymer chain can be determined. The deuterated chains provide the necessary scattering contrast to model the structure of the resulting complex, revealing how the surfactant aggregates on the macromolecular surface.
| Factor | Description of Influence on Surfactant-Polymer Interaction |
|---|---|
| Electrostatic Effects | Strong attraction between oppositely charged surfactants and polymers; repulsion between like charges. nih.gov |
| Hydrophobicity | Greater hydrophobicity of the polymer or the surfactant alkyl chain leads to stronger interaction. inkworldmagazine.com |
| Concentration | Interactions begin at the Critical Aggregation Concentration (CAC) and can saturate the polymer. tsijournals.com |
| Surfactant Architecture | The size and nature of the surfactant headgroup can influence binding affinity and mechanism. inkworldmagazine.com |
| Salt Concentration | Can screen electrostatic interactions, modulating the binding strength between ionic surfactants and polyelectrolytes. researchgate.net |
Model lipid membranes are essential for understanding the function of biological cell membranes. Deuterated molecules are widely used as non-perturbing probes to study the structure and dynamics of these bilayers. nih.govacs.org Techniques like deuterium NMR (²H-NMR) provide quantitative information about the orientation and mobility of molecules within the membrane through the measurement of deuterium order parameters (S_CD). nih.goviaea.org
When surfactants like this compound are introduced to a lipid bilayer, they can insert into the membrane, altering its properties. Molecular dynamics simulations of the similar surfactant SDS have shown that its insertion can lead to a decrease in the bilayer area and an increase in thickness and lipid tail order at concentrations below 28 mol%. iphy.ac.cn The presence of ions like Na+ can also influence membrane properties by binding to lipids, increasing bilayer thickness, and enhancing the order of the acyl chains. nih.gov
Using this compound as the surfactant allows for direct observation of its partitioning into the membrane, its specific location and orientation within the bilayer, and its influence on the order and dynamics of the surrounding lipid molecules. The deuterated probe provides a clear signal in ²H-NMR or neutron diffraction experiments, enabling a detailed characterization of surfactant-induced membrane perturbations.
Environmental Degradation Pathways and Biotransformation Mechanisms
Understanding the environmental fate of surfactants is critical for assessing their ecological impact. The biodegradation of alkyl sulfates is a key process in their removal from the environment. This degradation is often initiated by bacteria that can utilize the surfactant as a source of carbon. hibiscuspublisher.com
A primary pathway for the biotransformation of alkyl sulfates is oxidation, often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These enzymes hydroxylate the alkyl chain, typically at the ω-1, ω-2, and ω-3 positions, which facilitates further degradation. nih.gov
The use of deuterated compounds like this compound is a powerful tool for studying these metabolic pathways due to the kinetic isotope effect (KIE). osaka-u.ac.jp The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and as a result, enzymatic reactions that involve the cleavage of this bond can be significantly slower. nih.govresearchgate.net By using a perdeuterated alkyl chain, the initial oxidative steps in the degradation of this compound are expected to be retarded. This can lead to an accumulation of metabolic intermediates that might otherwise be too transient to detect, thereby helping to elucidate the complete degradation pathway. This approach has been instrumental in modifying the metabolic profiles of pharmaceutical drugs and can be similarly applied to study the biotransformation of environmental compounds. osaka-u.ac.jp
Isotopic Tracing of Degradation Products and Intermediates
The biodegradation of linear alkyl sulfates is a critical process in their removal from the environment. While specific studies on this compound are not abundant in publicly available literature, the degradation pathway can be inferred from extensive research on similar non-deuterated anionic surfactants, such as sodium dodecyl sulfate (SDS). The use of isotopic labeling, particularly with deuterium, allows for the unambiguous identification of metabolic intermediates and final degradation products derived from the parent compound.
The generally accepted pathway for the aerobic biodegradation of primary alkyl sulfates is initiated by the enzymatic cleavage of the sulfate ester bond. This reaction is catalyzed by an alkylsulfatase, which releases the sulfate ion and the corresponding long-chain alcohol. In the case of this compound, this initial step would yield n-hexadecanol-d33.
Following the initial hydrolysis, the deuterated alcohol undergoes a series of oxidation steps. An alcohol dehydrogenase converts n-hexadecanol-d33 to its corresponding aldehyde, hexadecanal-d33. Subsequently, an aldehyde dehydrogenase oxidizes the aldehyde to a fatty acid, hexadecanoic acid-d33. This deuterated fatty acid then enters the β-oxidation pathway, a core metabolic process for the degradation of fatty acids. In the β-oxidation spiral, two-carbon units are sequentially cleaved from the carboxyl end of the fatty acid, producing acetyl-CoA-d(x) (where x denotes the remaining deuterium atoms on the acetyl unit). These acetyl-CoA units can then enter the citric acid cycle for complete mineralization to carbon dioxide and water, or they can be incorporated into microbial biomass.
The deuterium label on the n-hexadecyl chain serves as a stable tracer throughout this entire process. By using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the deuterated intermediates at various stages of biodegradation. This provides definitive evidence of the metabolic pathway and can help to identify any potential dead-end metabolites or alternative degradation routes.
| Intermediate | Chemical Formula | Description |
| This compound | C₁₆D₃₃NaO₄S | The parent deuterated surfactant. |
| n-Hexadecanol-d33 | C₁₆D₃₄O | The long-chain alcohol formed after the initial cleavage of the sulfate group by an alkylsulfatase. |
| Hexadecanal-d33 | C₁₆D₃₂O | The aldehyde intermediate resulting from the oxidation of n-hexadecanol-d33. |
| Hexadecanoic acid-d33 | C₁₆D₃₂O₂ | The fatty acid formed from the oxidation of hexadecanal-d33, which then enters the β-oxidation pathway. |
| Acetyl-CoA-d(x) | C₂DₓH₃CoAOS | The two-carbon units sequentially cleaved from hexadecanoic acid-d33 during β-oxidation. |
Kinetic Isotope Effects (KIE) in Biodegradation Processes
The study of kinetic isotope effects (KIEs) provides valuable insights into the rate-determining steps of chemical and biochemical reactions. A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. In the context of this compound, the replacement of hydrogen with deuterium can lead to a discernible KIE if the cleavage of a C-D bond is involved in the rate-limiting step of its biodegradation.
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate. This is known as a primary KIE and is typically observed when the bond to the isotope is broken in the transition state of the rate-determining step. For C-H/C-D bonds, the theoretical maximum primary KIE is around 7 at room temperature, though values can vary depending on the specific reaction mechanism.
Conversely, if the rate-determining step does not involve the breaking of a C-D bond, a smaller, secondary KIE might be observed. For instance, if the initial hydrolysis of the sulfate ester by an alkylsulfatase is the rate-limiting step, the presence of deuterium on the alkyl chain could still influence the reaction rate through steric or electronic effects, or by altering the vibrational modes of the molecule. Secondary KIEs are typically much smaller than primary KIEs, with kH/kD values close to 1.
By comparing the biodegradation rates of this compound and its non-deuterated counterpart under controlled laboratory conditions, researchers can determine the magnitude of the KIE. This information is crucial for understanding the enzymatic mechanisms responsible for surfactant degradation and for developing predictive models of their environmental persistence.
| Scenario | Rate-Determining Step | Expected KIE (kH/kD) | Interpretation |
| 1 | Cleavage of a C-D bond on the alkyl chain (e.g., ω-oxidation) | > 1 (typically 2-7) | A primary kinetic isotope effect is observed, indicating that C-H/C-D bond breaking is the slowest step in the biodegradation pathway. |
| 2 | Hydrolysis of the sulfate ester (C-O bond cleavage) | ≈ 1 | A negligible or small secondary kinetic isotope effect is observed, suggesting that the cleavage of the sulfate group is the rate-limiting step, and the deuterium substitution has little influence on this step. |
| 3 | Transport of the surfactant into the microbial cell | ≈ 1 | No significant kinetic isotope effect is expected, as the mass difference is unlikely to affect the rate of cellular uptake. |
Sorption and Desorption Mechanisms of Deuterated Surfactants in Environmental Media
The fate and transport of surfactants in the environment are significantly influenced by their interaction with solid matrices such as soil, sediment, and sludge. Sorption and desorption processes control the concentration of surfactants in the aqueous phase and, consequently, their bioavailability and potential for degradation.
The sorption of anionic surfactants like sodium hexadecyl sulfate to environmental media is a complex process governed by several mechanisms, including hydrophobic interactions, ion exchange, and surface complexation. At concentrations below the critical micelle concentration (CMC), the primary sorption mechanism is often the hydrophobic interaction between the long alkyl chain of the surfactant and the organic matter present in the soil or sediment. Ion exchange can also play a role, particularly in soils with a net positive charge or in the presence of polyvalent cations that can act as bridges between the negatively charged surfactant headgroup and negatively charged soil surfaces.
This suggests that the sorption of this compound to soil organic matter might be slightly weaker than that of its non-deuterated counterpart. However, this effect is expected to be small and may not be significant in complex environmental systems where multiple interaction mechanisms are at play.
Desorption studies with deuterated surfactants can provide insights into the reversibility of sorption and the potential for remobilization of the surfactant into the aqueous phase. By tracking the release of the deuterated compound from a contaminated solid matrix over time, the kinetics and equilibrium of desorption can be accurately determined. This information is vital for assessing the long-term environmental behavior of these compounds.
| Sorption Parameter | Non-Deuterated (Hypothetical) | Deuterated (this compound) (Hypothetical) | Potential Implication of Deuteration |
| Sorption Coefficient (Kd) | 150 L/kg | 145 L/kg | A slightly lower sorption coefficient for the deuterated surfactant may be observed due to weaker hydrophobic interactions. |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | 7500 L/kg OC | 7250 L/kg OC | Similar to Kd, a slightly lower Koc may be observed, indicating a marginally lower affinity for soil organic carbon. |
| Desorption Rate Constant (kdes) | 0.05 h⁻¹ | 0.055 h⁻¹ | A slightly faster desorption rate might be observed for the deuterated compound, consistent with weaker sorption. |
Theoretical and Computational Modeling of Deuterated Alkyl Sulfate Systems
Molecular Dynamics (MD) Simulations of Deuterated Surfactant Aggregates
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of Sodium n-hexadecyl-d33 sulfate (B86663), MD simulations offer a window into the structure and dynamics of its aggregates, such as micelles. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories of atoms and molecules over time, providing detailed information about their positions, velocities, and the forces acting upon them.
Fully atomistic MD simulations have been successfully employed to investigate anionic micelles like sodium dodecyl sulfate (SDS) and cationic micelles, providing insights into the effects of head group size and chain length on micelle dynamics. researchgate.net These simulations can confirm dynamical models used to analyze experimental data, such as those from neutron scattering, and can elucidate the motion of the entire micelle, the segmental motion of the head group and alkyl chain, and the fast torsional motions of the surfactant molecules. researchgate.net
One of the key applications of MD simulations in the study of deuterated surfactants is the modeling of the distribution of deuterium (B1214612) atoms within a micelle. This is particularly valuable when combined with experimental techniques like small-angle neutron scattering (SANS), which can probe the structure of micelles by utilizing the contrast between deuterated and non-deuterated components. ias.ac.in SANS experiments on sodium dodecyl sulfate (SDS) micelles, for example, have measured the average distribution of distances between deuterium labels attached at specific positions on the alkyl chains. researchgate.net
The interface between the surfactant aggregate and the surrounding water is a region of significant chemical and physical importance. MD simulations are particularly well-suited to probe the molecular details of this interfacial region. Simulations can reveal the extent of water penetration into the micellar core, the hydration of the sulfate headgroups, and the arrangement of water molecules around the deuterated alkyl chains. nih.govacademicjournals.org
Density Functional Theory (DFT) Calculations for Deuterated Chain Vibrational Modes and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the properties of molecules, including their geometries, energies, and vibrational frequencies.
For deuterated alkyl sulfate systems, DFT calculations can be employed to understand the vibrational modes of the deuterated hydrocarbon chains. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the C-D bonds compared to C-H bonds due to the increased mass of deuterium. DFT calculations can accurately predict these changes in the vibrational spectra. nih.gov This information is valuable for interpreting experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy, and can serve as a benchmark for the force fields used in classical MD simulations. The calculation of vibrational frequencies in DFT is typically performed within the harmonic approximation by diagonalizing the Hessian matrix of the energy with respect to atomic displacements. psu.edu Anharmonic effects can also be incorporated through more computationally intensive methods. nih.govacs.org
Furthermore, DFT can be used to investigate the electronic structure of the Sodium n-hexadecyl-d33 sulfate molecule. rsc.orgyoutube.com These calculations provide insights into the distribution of electron density, the nature of the chemical bonds, and the molecular orbitals. youtube.com Understanding the electronic structure is fundamental to comprehending the intermolecular interactions that drive self-assembly and the reactivity of the surfactant molecule.
Coarse-Grained Models for Large-Scale Self-Assembly Phenomena and Phase Behavior
In CG models, groups of atoms are represented as single "beads" or "superatoms," which significantly reduces the number of degrees of freedom in the system. mdpi.comrsc.org This allows for simulations of much larger systems for longer times, making it possible to observe spontaneous self-assembly and phase transitions. rsc.orgrsc.org The interactions between the CG beads are described by effective potentials that are parameterized to reproduce certain properties of the all-atom system or experimental data. rsc.org
Future Research Trajectories and Emerging Applications of Sodium N Hexadecyl D33 Sulfate
Development of Novel Methodologies for Enhanced Deuteration and Specific Labeling
The synthesis of fully deuterated Sodium n-hexadecyl-d33 sulfate (B86663) is a crucial first step, but future research is trending towards more sophisticated and controlled deuteration strategies. The development of novel methodologies for enhanced and site-specific deuterium (B1214612) labeling will allow for more nuanced experimental designs and a deeper understanding of structure-property relationships in surfactant systems.
Current general strategies for producing deuterated surfactants involve either direct hydrogen-deuterium exchange on the protonated molecule or building the molecule from deuterated starting materials. Direct exchange often requires harsh conditions and may not lead to complete deuteration, while synthesis from deuterated precursors can be a lengthy and complex process, sometimes involving more than 16 steps. sine2020.eu
Future research is expected to focus on more efficient and selective methods. For instance, advancements in catalyst design, such as copper-catalyzed redox-neutral deacylation, are enabling site-specific and degree-controlled deuteration of alkyl chains. nih.govnih.govorganic-chemistry.org These methods allow for the precise placement of deuterium at specific positions along the hydrocarbon tail, which can provide invaluable data in neutron scattering and NMR studies to probe the conformation and dynamics of different segments of the surfactant molecule within a micelle or at an interface.
Moreover, there is a growing interest in developing "green" synthesis routes for deuterated surfactants, utilizing bio-sourced starting materials and minimizing chemical waste. figshare.com The combination of enzymatic catalysis and deuterated building blocks could provide a more sustainable and efficient pathway to specifically labeled long-chain surfactants like Sodium n-hexadecyl-d33 sulfate.
Table 1: Comparison of Deuteration Strategies
| Methodology | Description | Advantages | Challenges |
| Direct H/D Exchange | Exchanging hydrogen atoms with deuterium on the final surfactant molecule. | Simpler in concept. | Often requires harsh conditions; may result in incomplete or non-specific labeling. |
| Synthesis from Deuterated Precursors | Building the surfactant molecule using smaller, pre-deuterated molecules. | Allows for complete deuteration. | Can be a lengthy, multi-step synthesis with potentially low overall yield. |
| Site-Specific Catalytic Deuteration | Utilizing advanced catalysts to introduce deuterium at specific positions on the alkyl chain. | High degree of control over label placement. | Catalyst development can be complex; may require specific functional groups for activation. |
| Biosynthesis | Using microorganisms grown in heavy water to produce deuterated lipids as precursors. | Can produce complex deuterated molecules; environmentally friendly. | Limited to molecules that can be biosynthesized; may be difficult to control specific labeling patterns. |
Advanced Applications in Material Science and Nanoscience (e.g., templating, drug delivery systems - excluding clinical)
The unique properties of surfactants to self-assemble into various structures make them excellent templates for the synthesis of mesoporous materials. researchgate.netresearchgate.net The use of this compound in this context, particularly in conjunction with neutron scattering techniques, can provide unprecedented insight into the templating mechanism itself. By selectively matching the scattering length density of the solvent to either the protonated or deuterated components, researchers can visualize the precise arrangement and packing of the surfactant molecules during the formation of the inorganic framework. diva-portal.org
Future research will likely explore the use of deuterated surfactants like Sodium n--hexadecyl-d33 sulfate to control and characterize the synthesis of novel mesoporous materials with tailored pore sizes and functionalities. The ability to directly observe the surfactant template in situ will facilitate a more rational design of materials for applications in catalysis, separations, and sensing.
In the realm of nanoscience, surfactants are crucial for the stabilization of nanoparticles and in the formulation of drug delivery systems. researchgate.netnih.gov While clinical applications are beyond the scope of this article, the use of this compound in preclinical and formulation studies is a significant emerging area. For instance, in the development of lipid nanoparticles for drug encapsulation, deuterated surfactants can be used with techniques like Small-Angle Neutron Scattering (SANS) to elucidate the internal structure of the nanoparticles and the location of the encapsulated drug. youtube.com This understanding is critical for optimizing the loading efficiency and release kinetics of the drug delivery system.
Furthermore, deuterated surfactants can be employed in the synthesis of surfactant-coated nanoparticles to study the structure and stability of the coating layer, which is crucial for the nanoparticle's interaction with its environment.
Integration with Multi-Modal Analytical Platforms for Comprehensive System Characterization
To gain a holistic understanding of complex surfactant-containing systems, a single analytical technique is often insufficient. The future of surfactant characterization lies in the integration of multiple analytical platforms, where this compound can play a pivotal role.
Neutron reflectivity is another technique that can be combined with SANS and NMR to study the behavior of surfactants at interfaces. By using a deuterated surfactant and a contrast-matching solvent, neutron reflectivity can provide detailed information about the structure and composition of the adsorbed surfactant layer at a solid-liquid or liquid-air interface.
Future research will focus on developing integrated experimental setups and data analysis frameworks that allow for the simultaneous or sequential application of these techniques to the same sample. This multi-modal approach will provide a more complete picture of the structure and dynamics of surfactant systems across multiple length and time scales.
Table 2: Multi-Modal Analytical Approaches for Surfactant Systems
| Technique 1 | Technique 2 | Complementary Information Provided |
| Small-Angle Neutron Scattering (SANS) | Nuclear Magnetic Resonance (NMR) | SANS provides global structural information (size, shape, aggregation number), while NMR offers insights into local dynamics, hydration, and molecular interactions. |
| Neutron Reflectivity | Surface Tensiometry | Neutron reflectivity details the structure of the adsorbed layer at an interface, while surface tensiometry measures the reduction in surface tension, providing thermodynamic data. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Small-Angle X-ray Scattering (SAXS) | Cryo-TEM provides direct visualization of individual aggregates, while SAXS gives statistically averaged structural information from a larger sample volume. |
Expanding Understanding of Complex Surfactant Systems through Deuterium Labeling
In a mixed micelle system containing both protonated and deuterated surfactants, the scattering contrast can be adjusted to highlight the distribution and arrangement of each component within the micelle. For example, by using a deuterated surfactant like this compound and a deuterated solvent (D₂O), the scattering from the solvent can be "matched out," making the protonated surfactant component essentially invisible to neutrons. This allows for the direct observation of the deuterated surfactant's behavior within the mixed micelle. ias.ac.in
This approach has been used to study the mixing behavior of oppositely charged surfactants, revealing that the addition of a small amount of an oppositely charged surfactant can dramatically alter the size, shape, and charge of the micelles. SANS studies with deuterated surfactants have shown that in such systems, the two components tend to mix homogeneously within the micelle. ias.ac.in
Future research will undoubtedly leverage this compound and other specifically deuterated surfactants to investigate more complex systems, such as those containing multiple surfactant types, polymers, or active ingredients. This will provide a deeper understanding of the thermodynamic and kinetic factors that control the self-assembly and performance of these systems, with implications for a wide range of industrial and technological applications. The thermodynamic parameters of micellization, such as the critical micelle concentration (CMC), Gibbs free energy, enthalpy, and entropy, can be precisely determined and compared for both the deuterated and non-deuterated surfactants to understand the isotopic effects on self-assembly. scialert.netwikipedia.orgcdnsciencepub.comresearchgate.netacs.org
Q & A
Basic: What are the critical steps in synthesizing Sodium n-hexadecyl-d33 sulfate, and how is isotopic purity ensured?
Methodological Answer:
Synthesis begins with n-hexadecyl-d33 alcohol (CD3(CD2)15OH), a deuterated precursor with 98 atom% deuterium purity . Sulfation is typically achieved via reaction with sulfur trioxide (SO3) or chlorosulfonic acid under controlled anhydrous conditions. Isotopic purity is maintained by using deuterium-retaining solvents (e.g., deuterated chloroform) and avoiding proton exchange during purification (e.g., lyophilization in deuterium oxide). Post-synthesis, nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HR-MS) is used to confirm the absence of proton contamination in the sulfate group .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) is critical for analyzing fragmentation patterns. For example, dominant ions like SO+ (m/z=47.97) and SO2+ (m/z=63.96) are monitored to confirm sulfation integrity, while deuterated alkyl chains are identified via organic ion clusters (e.g., CD3+ at m/z=19) . Isotopic labeling enhances detection specificity in matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) mass spectrometry, enabling differentiation from non-deuterated analogs .
Advanced: How can researchers resolve discrepancies in ion fragmentation data during HR-ToF-AMS analysis of deuterated surfactants?
Methodological Answer:
Discrepancies often arise from competing ionization pathways or matrix effects. For this compound, ensure sample pH and temperature are standardized (e.g., pH 6, 25°C) to minimize variability in SO3+ (m/z=79.96) signal suppression . Use internal standards (e.g., sodium decanesulfonate) to calibrate ion ratios . Advanced data analysis tools, such as positive matrix factorization (PMF), can deconvolute overlapping spectral contributions from co-eluting organics .
Advanced: What methodologies quantify deuterium distribution homogeneity in this compound?
Methodological Answer:
Deuterium homogeneity is assessed via 2H NMR spectroscopy, which detects isotopic distribution across the alkyl chain. For example, integration of CD3 (δ ~1.2 ppm) versus CD2 (δ ~1.5 ppm) peaks reveals positional deuteration efficiency . Alternatively, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) isolates fragment ions (e.g., C16D33+), allowing quantification of deuterium retention at each cleavage site .
Experimental Design: How should thermochemical stability studies of this compound be structured?
Methodological Answer:
Design studies using differential scanning calorimetry (DSC) to measure phase transitions and decomposition temperatures. Reference thermochemical data for sodium sulfate (ΔfH°gas = -1033.62 kJ/mol, S°gas = 346.84 J/mol·K) to establish baselines for sulfate group stability . For deuterated chains, compare thermal gravimetric analysis (TGA) profiles with non-deuterated analogs to isolate isotope effects on degradation kinetics .
Advanced: What pharmacopeial-grade validation strategies ensure purity in ion-pair chromatography applications?
Methodological Answer:
Adopt USP guidelines for ion-pair reagent validation, such as testing sodium 1-hexanesulfonate or sodium 1-decanesulfonate as reference standards . System suitability criteria should include retention time reproducibility (<2% RSD) and peak symmetry (tailing factor ≤1.5). For this compound, validate deuterium-specific detection using deuterated mobile phase additives (e.g., D2O) to avoid proton exchange artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
